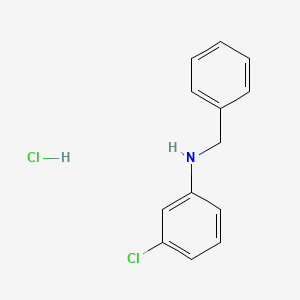

N-benzyl-3-chloroaniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

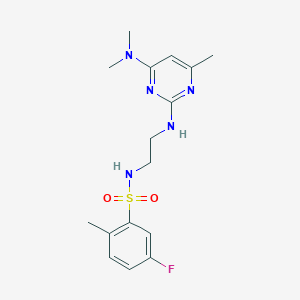

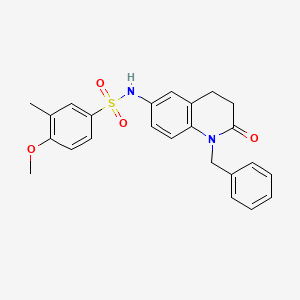

N-benzyl-3-chloroaniline hydrochloride is a chemical compound with the CAS Number: 93445-15-9 . It has a molecular weight of 254.16 and is typically in the form of a powder .

Synthesis Analysis

A safe and convenient synthesis of a similar compound, 4-benzyloxy-3-chloroaniline, has been described . The commercially available 4-benzyloxy-3-chloronitrobenzene is reduced using SnCl2 to afford 4-benzyloxy-3-chloroaniline in high yield, high purity, and free of tin residues . This process is suitable for kilogram-scale synthesis .Molecular Structure Analysis

The InChI code for N-benzyl-3-chloroaniline hydrochloride is 1S/C13H12ClN.ClH/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;/h1-9,15H,10H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

N-benzyl-3-chloroaniline hydrochloride is a powder at room temperature . It has a melting point of 171-172 degrees Celsius .Wissenschaftliche Forschungsanwendungen

“N-benzyl-3-chloroaniline hydrochloride” is a chemical compound with the CAS Number: 93445-15-9 . It’s a powder at room temperature and has a molecular weight of 254.16 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

One potential application of “N-benzyl-3-chloroaniline hydrochloride” could be in the synthesis of anilines . Anilines are important in a wide range of scientific fields, including organic chemistry, medicinal chemistry, and materials science . They can be used to produce pharmaceuticals, dyes, and polymers .

The specific methods of application or experimental procedures would depend on the context of the research. For example, in the synthesis of anilines, this compound could be used as a starting material or intermediate. The reaction conditions, such as temperature, pressure, and solvent, would be optimized based on the specific reaction .

-

Hydrogenative Deprotection of N-Benzyl Groups

- Summary: This compound can be used in the hydrogenative deprotection of N-benzyl groups, a crucial step in the synthesis of various organic compounds .

- Method: The process involves the use of a mixed catalyst of Palladium and Niobic Acid-on-Carbon . The catalysts can be easily removed from the reaction mixture and are reusable .

- Results: The deprotected amines are obtained in excellent yields without an additional neutralization process .

-

Ammonia Gas-Sensing Applications

- Summary: Poly(2-chloroaniline), which can potentially be synthesized from “N-benzyl-3-chloroaniline hydrochloride”, has been studied for its ammonia gas-sensing applications .

- Method: The study involved the use of a variety of inorganic acid dopants such as HCl, H2SO4, and HClO4 .

- Results: It was observed that the electrical conductivity increased linearly with an increase in temperature . The electrical conductivity was found to be higher with the inorganic acid dopant HClO4 .

-

Synthesis of Other Chemical Compounds

- Summary: “N-benzyl-3-chloroaniline hydrochloride” can be used as a starting material or intermediate in the synthesis of other chemical compounds .

- Method: The specific methods would depend on the target compound. For example, it could be used in a reaction with another reagent under specific conditions (e.g., temperature, pressure, solvent) to produce a new compound .

- Results: The yield and purity of the product would be important metrics. These would depend on the specific reaction conditions and the efficiency of the subsequent purification process .

-

Material Science Research

- Summary: Poly(2-chloroaniline), which can potentially be synthesized from “N-benzyl-3-chloroaniline hydrochloride”, has been studied for its ammonia gas-sensing applications .

- Method: The study involved the use of a variety of inorganic acid dopants such as HCl, H2SO4, and HClO4 .

- Results: It was observed that the electrical conductivity increased linearly with an increase in temperature. The electrical conductivity was found to be higher with the inorganic acid dopant HClO4 .

Safety And Hazards

Eigenschaften

IUPAC Name |

N-benzyl-3-chloroaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN.ClH/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;/h1-9,15H,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEGESCSRYVFGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-chloroaniline hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2691290.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691296.png)

![5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2691301.png)

![Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2691302.png)

![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2691306.png)

![N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2691309.png)

![N-[2-(1-cyclohexenyl)ethyl]-N-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]amine](/img/structure/B2691310.png)